molecular formula C8H14N2OS B13183823 3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B13183823
M. Wt: 186.28 g/mol
InChI Key: RUESZCVUHMCAQS-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-thiazole with an amino alcohol in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-10-5-12-6/h3,5,7,11H,4,9H2,1-2H3

InChI Key

RUESZCVUHMCAQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CN=CS1)O

Origin of Product

United States

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